Ethyl 2-(4-amino-3-nitrophenyl)acetate

Description

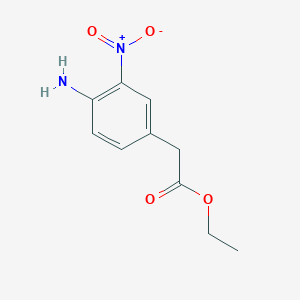

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-amino-3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXMYFFEVKIQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634274 | |

| Record name | Ethyl (4-amino-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104126-70-7 | |

| Record name | Ethyl (4-amino-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-amino-3-nitrophenyl)acetate (CAS 104126-70-7): Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-amino-3-nitrophenyl)acetate is a strategically important synthetic intermediate, distinguished by its ortho-substituted amino and nitro functionalities on a phenylacetate framework. This arrangement provides a versatile scaffold for the construction of complex heterocyclic systems, particularly benzimidazoles, which are prevalent in a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role as a precursor in the development of novel therapeutics, including GLP-1 receptor agonists. Detailed, field-proven protocols for its synthesis and subsequent transformation into advanced intermediates are presented, underpinned by an analysis of the chemical principles guiding these processes.

Introduction: A Building Block of Strategic Importance

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic campaign. Ethyl 2-(4-amino-3-nitrophenyl)acetate (CAS No. 104126-70-7) has emerged as a valuable building block due to the latent reactivity embedded within its structure. The presence of an amino group, a nitro group, and an ethyl acetate moiety on a benzene ring offers multiple avenues for chemical modification.

The key structural feature is the 1,2-disubstitution pattern of the amino and nitro groups. The nitro group can be readily reduced to a primary amine, thereby generating an ortho-phenylenediamine derivative. This diamine is a classic precursor for the synthesis of the benzimidazole ring system, a privileged scaffold in drug discovery, found in molecules with antiulcer, anthelmintic, and anticancer activities. Furthermore, the ester functionality provides a handle for hydrolysis, amidation, or other modifications. This guide will delve into the practical synthesis of this intermediate and its subsequent utility in constructing molecules of therapeutic interest.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe handling, storage, and effective use in reactions.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 104126-70-7 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | Sigma-Aldrich[1] |

| Molecular Weight | 224.22 g/mol | Sigma-Aldrich[1] |

| InChI Key | WQXMYFFEVKIQHU-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| Purity | Typically ≥97% | Sigma-Aldrich[1] |

| Storage Temperature | Ambient | Sigma-Aldrich[1] |

Safety Information

Ethyl 2-(4-amino-3-nitrophenyl)acetate is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate

The most direct and industrially relevant synthesis of the title compound involves the regioselective nitration of a readily available precursor, ethyl 2-(4-aminophenyl)acetate. The amino group acts as an activating, ortho-para directing group, facilitating the introduction of the nitro group at the adjacent position.

Synthetic Workflow

Caption: Synthetic workflow for Ethyl 2-(4-amino-3-nitrophenyl)acetate.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the patent literature for the synthesis of precursors for GLP-1 receptor agonists.[2]

Materials:

-

Ethyl 2-(4-aminophenyl)acetate (1.0 eq.)

-

Acetic Acid (AcOH)

-

Nitric Acid (HNO₃, concentrated)

-

Ethyl Acetate (EA)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-(4-aminophenyl)acetate in acetic acid. Cool the solution to 0°C in an ice bath.[2]

-

Slowly add nitric acid dropwise to the stirred solution, maintaining the temperature at 0°C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C. Stir the mixture overnight at this temperature.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize to approximately pH 5 using a suitable base (e.g., saturated sodium bicarbonate solution), followed by extraction with ethyl acetate.[2]

-

Separate the organic layer and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

-

Purify the crude material by column chromatography on silica gel to yield pure ethyl 2-(4-amino-3-nitrophenyl)acetate.[2]

Expert Insight: The control of temperature during the addition of nitric acid is critical to prevent over-nitration and side product formation. The amino group is highly activating, and careful control ensures the desired regioselectivity. Acetic acid serves as both a solvent and a medium to temper the reactivity of the nitric acid.

Reactivity and Application in Heterocyclic Synthesis

The true synthetic value of ethyl 2-(4-amino-3-nitrophenyl)acetate lies in its ability to be transformed into an ortho-phenylenediamine derivative, a key precursor for benzimidazoles.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/AcOH, SnCl₂/HCl). This transformation yields ethyl 2-(3,4-diaminophenyl)acetate .

Caption: Reduction to form the versatile diamine intermediate.

A patent for GLP-1 receptor agonists describes a reduction using iron powder in acetic acid.[2]

Synthesis of Benzimidazole Scaffolds

The resulting ethyl 2-(3,4-diaminophenyl)acetate is a prime substrate for the Phillips-Ladenburg benzimidazole synthesis. This classic reaction involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, nitrile, or ester) under acidic or thermal conditions.

Mechanism:

-

Nucleophilic attack of one amino group on the carbonyl carbon of the carboxylic acid.

-

Formation of a tetrahedral intermediate.

-

Dehydration to form an amidine intermediate.

-

Intramolecular cyclization via attack of the second amino group.

-

Aromatization via loss of a second molecule of water to form the stable benzimidazole ring.

Caption: General scheme for benzimidazole synthesis.

This strategy is widely employed in the synthesis of a variety of bioactive molecules. For example, the cyclocondensation of ortho-phenylenediamines with carboxylic acids is a cornerstone in preparing substituted benzimidazoles.

Application in Drug Development: A Precursor to GLP-1 Receptor Agonists

A notable application of ethyl 2-(4-amino-3-nitrophenyl)acetate is in the synthesis of complex arylalkyl acid derivatives that function as Glucagon-Like Peptide-1 (GLP-1) receptor agonists.[2] These drugs are critical in the management of type 2 diabetes and obesity.

In this context, the benzimidazole moiety, formed from the title compound, often serves as a central scaffold to which other pharmacophoric groups are attached. The ethyl acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which is often a key feature for receptor binding or for improving the pharmacokinetic profile of the drug candidate.

Conclusion

Ethyl 2-(4-amino-3-nitrophenyl)acetate is more than a simple chemical; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a pre-programmed pathway for the efficient construction of the benzimidazole nucleus, a scaffold of immense therapeutic importance. As demonstrated by its use in the synthesis of GLP-1 receptor agonists, this intermediate provides a reliable and versatile entry point into complex drug molecules. The protocols and principles outlined in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable building block in their own synthetic endeavors.

References

- CN114478497B - Arylalkyl acid GLP-1 receptor agonists and uses thereof - Google P

-

Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - NIH. (URL: [Link])

-

Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (URL: [Link])

-

synthesis, characterization of some mannich bases of benzimidazoles - Feb. 2022 2022. (URL: [Link])

-

Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

The synthesis of 1‐substituted‐2‐(β‐dimethylaminoethyl)benzimidazoles - Sci-Hub. (URL: [Link])

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-amino-3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-amino-3-nitrophenyl)acetate, a substituted phenylacetate derivative, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique arrangement of an amino group, a nitro group, and an ethyl acetate moiety on the phenyl ring imparts a distinct electronic and steric profile, making it a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its fundamental physical and chemical properties is paramount for its effective utilization in drug design, formulation development, and quality control.

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 2-(4-amino-3-nitrophenyl)acetate. In the absence of extensive publicly available experimental data for this specific compound, this guide presents a combination of predicted values derived from robust computational models and detailed, field-proven experimental protocols for their empirical determination. This dual approach is designed to equip researchers with both a theoretical framework and the practical tools necessary for the comprehensive characterization of this and similar molecules.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical properties.

Figure 1: 2D Chemical Structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | Ethyl 2-(4-amino-3-nitrophenyl)acetate | N/A |

| CAS Number | 104126-70-7 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.22 g/mol | [1] |

| InChI Code | 1S/C10H12N2O4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6,11H2,1H3 | [1] |

| InChI Key | WQXMYFFEVKIQHU-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)CC1=CC(N)=C(C=C1)=O | N/A |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Ethyl 2-(4-amino-3-nitrophenyl)acetate. These values were estimated using advanced computational models and provide a valuable starting point for experimental design.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Method |

| Melting Point | 110-125 °C | QSPR Models[2][3] |

| Boiling Point | > 350 °C (decomposes) | Structure-Property Relationships |

| LogP (o/w) | 1.5 ± 0.4 | ALOGPS |

| Water Solubility | 0.85 g/L at 25 °C | ALOGPS |

| pKa (most acidic) | ~13 (amino group) | ACD/Labs Percepta |

| pKa (most basic) | ~-4 (nitro group) | ACD/Labs Percepta |

Experimental Determination of Physical Properties

For definitive characterization, experimental determination of physical properties is essential. The following section outlines standard, validated protocols for key physical property measurements.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of Ethyl 2-(4-amino-3-nitrophenyl)acetate is completely dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Set the starting temperature to approximately 15-20 °C below the predicted melting point.

-

Set a ramp rate of 1-2 °C per minute for accurate determination.

-

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Observe the sample through the magnified viewer.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Causality Behind Experimental Choices: A slow ramp rate is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. A packed, small sample size ensures uniform heat distribution.

Solubility Profile

Understanding the solubility of a compound in various solvents is fundamental for designing purification methods, formulating solutions for biological assays, and developing dosage forms.

Protocol: Qualitative and Quantitative Solubility Assessment

-

Qualitative Assessment:

-

To a series of small test tubes, add approximately 10 mg of Ethyl 2-(4-amino-3-nitrophenyl)acetate.

-

Add 1 mL of the test solvent to each tube. Solvents should include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Vortex each tube for 30 seconds and visually inspect for dissolution.

-

Classify as freely soluble, sparingly soluble, or insoluble.

-

-

Quantitative Assessment (for key solvents):

-

Prepare saturated solutions of the compound in the selected solvents at a controlled temperature (e.g., 25 °C).

-

After equilibration (typically 24 hours with agitation), filter the solutions to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Figure 2: Experimental workflow for solubility determination.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H and ¹³C NMR Data:

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.8 - 8.0 | d | 1H | Ar-H |

| 7.0 - 7.2 | dd | 1H | Ar-H |

| 6.8 - 7.0 | d | 1H | Ar-H |

| 4.8 - 5.2 | br s | 2H | -NH₂ |

| 4.1 - 4.3 | q | 2H | -OCH₂CH₃ |

| 3.6 - 3.8 | s | 2H | Ar-CH₂- |

| 1.2 - 1.4 | t | 3H | -OCH₂CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 170 - 172 | C=O |

| 145 - 148 | Ar-C (C-NH₂) |

| 135 - 138 | Ar-C (C-NO₂) |

| 130 - 132 | Ar-CH |

| 125 - 128 | Ar-C (C-CH₂) |

| 120 - 123 | Ar-CH |

| 115 - 118 | Ar-CH |

| 60 - 62 | -OCH₂CH₃ |

| 40 - 42 | Ar-CH₂- |

| 13 - 15 | -OCH₂CH₃ |

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation:

-

Dissolve 5-10 mg of Ethyl 2-(4-amino-3-nitrophenyl)acetate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Table 5: Predicted Major IR Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, sharp (doublet) | N-H stretch (amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1750 - 1730 | Strong | C=O stretch (ester) |

| 1620 - 1580 | Strong | N-H bend (amine) |

| 1550 - 1500 | Strong | N-O asymmetric stretch (nitro) |

| 1350 - 1300 | Strong | N-O symmetric stretch (nitro) |

| 1250 - 1150 | Strong | C-O stretch (ester) |

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation:

-

Place a small amount of the solid Ethyl 2-(4-amino-3-nitrophenyl)acetate directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Causality Behind Experimental Choices: ATR-FTIR is a modern, rapid, and reliable method for acquiring IR spectra of solids and liquids with minimal sample preparation, making it a preferred technique in many research laboratories.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of Ethyl 2-(4-amino-3-nitrophenyl)acetate. By integrating computationally predicted data with comprehensive experimental protocols, this guide serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science. The provided methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data. Adherence to these protocols will facilitate the accurate characterization of this and other novel chemical entities, thereby accelerating the pace of scientific discovery and innovation.

References

-

Katritzky, A. R., et al. (2000). QSPR studies on melting points of substituted benzenes. Journal of Chemical Information and Computer Sciences, 40(5), 1178-1183. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of Ethyl 2-(4-amino-3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2-(4-amino-3-nitrophenyl)acetate, a key chemical intermediate in the synthesis of various heterocyclic compounds of medicinal importance. The guide delineates its molecular structure through predicted spectroscopic characteristics, outlines a robust synthetic protocol, and explores its primary application as a precursor to the benzimidazole core, a privileged scaffold in drug discovery. This document is intended to serve as a practical resource for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical development.

Introduction: Strategic Importance in Medicinal Chemistry

Ethyl 2-(4-amino-3-nitrophenyl)acetate is a substituted phenylacetate derivative featuring a critical ortho-amino-nitro aromatic functionality. This specific arrangement of functional groups makes it an exceptionally valuable starting material for the construction of condensed heterocyclic systems, most notably benzimidazoles. The benzimidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including proton pump inhibitors, anthelmintics, and anticoagulants. Understanding the molecular characteristics and synthetic accessibility of this precursor is therefore of significant interest to the drug development community.

Molecular Structure and Characterization

While a publicly available crystal structure for Ethyl 2-(4-amino-3-nitrophenyl)acetate is not currently available, its molecular architecture can be confidently elucidated through a combination of spectroscopic techniques. The following sections provide a detailed prediction of its spectral data based on established principles and data from analogous compounds.

Core Molecular Structure

The molecule consists of a central benzene ring substituted with an amino group, a nitro group, and an ethyl acetate moiety. The key structural feature is the 1,2,4-substitution pattern on the phenyl ring, with the amino and nitro groups positioned ortho to each other.

Caption: 2D Molecular Structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2-(4-amino-3-nitrophenyl)acetate. These predictions are based on established chemical shift and fragmentation patterns for similar molecular scaffolds.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | d | 1H | Ar-H | Proton ortho to the nitro group, deshielded. |

| ~7.2 | dd | 1H | Ar-H | Proton meta to the nitro group and ortho to the amino group. |

| ~6.8 | d | 1H | Ar-H | Proton ortho to the amino group, shielded. |

| ~4.8 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and exchange. |

| 4.1-4.2 | q | 2H | -O-CH₂ -CH₃ | Quartet due to coupling with the adjacent methyl group. |

| 3.5-3.6 | s | 2H | Ar-CH₂ -COOEt | Singlet for the benzylic protons. |

| 1.2-1.3 | t | 3H | -O-CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group. |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171 | C =O | Ester carbonyl carbon. |

| ~145 | Ar-C -NH₂ | Aromatic carbon attached to the amino group. |

| ~138 | Ar-C -NO₂ | Aromatic carbon attached to the nitro group. |

| ~130 | Ar-C H | Aromatic methine carbon. |

| ~125 | Ar-C -CH₂ | Aromatic quaternary carbon. |

| ~120 | Ar-C H | Aromatic methine carbon. |

| ~115 | Ar-C H | Aromatic methine carbon. |

| ~61 | -O-C H₂-CH₃ | Methylene carbon of the ethyl group. |

| ~40 | Ar-C H₂-COOEt | Benzylic carbon. |

| ~14 | -O-CH₂-C H₃ | Methyl carbon of the ethyl group. |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3300 | Medium-Strong | N-H stretch | Primary Amine |

| 3100-3000 | Medium | Aromatic C-H stretch | Aromatic Ring |

| 2980-2850 | Medium | Aliphatic C-H stretch | Alkyl Chain |

| ~1735 | Strong | C=O stretch | Ester |

| 1620-1580 | Strong | N-H bend | Primary Amine |

| 1530 & 1350 | Strong | Asymmetric & Symmetric NO₂ stretch | Nitro Group |

| 1250-1000 | Strong | C-O stretch | Ester |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 224 | [M]⁺ (Molecular Ion) |

| 179 | [M - OEt]⁺ |

| 151 | [M - COOEt]⁺ |

| 134 | [M - COOEt - OH]⁺ |

| 106 | [C₇H₆N]⁺ |

Synthesis Protocol

A robust and efficient synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate can be envisioned in a two-step sequence starting from the commercially available 4-amino-3-nitrophenylacetic acid. This proposed method is based on well-established esterification and reduction reactions in organic synthesis.[1][2]

Step 1: Fischer Esterification of 4-Amino-3-nitrophenylacetic Acid

This step involves the acid-catalyzed esterification of the carboxylic acid with ethanol.

Caption: Proposed synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate.

Experimental Protocol:

-

To a solution of 4-amino-3-nitrophenylacetic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Alternative Step 1: Synthesis from 4-Nitrophenylacetic Acid

An alternative route would involve the nitration of ethyl phenylacetate, however, this would likely lead to a mixture of isomers and require a more complex purification process.

Application in Drug Development: A Gateway to Benzimidazoles

The primary utility of Ethyl 2-(4-amino-3-nitrophenyl)acetate in drug development lies in its role as a precursor to 1,2-disubstituted benzimidazoles. The ortho-amino-nitro functionality is readily converted to an o-phenylenediamine derivative, which can then be cyclized with a variety of reagents to form the benzimidazole ring system.

Reductive Cyclization to Benzimidazoles

A common and efficient method for the synthesis of benzimidazoles from o-nitroanilines is a one-pot reductive cyclization.[3][4][5]

Caption: General scheme for the synthesis of benzimidazoles.

Experimental Protocol (General):

-

To a solution of Ethyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) in a mixture of ethanol and water, add iron powder (excess) and ammonium chloride (catalytic amount).

-

Heat the reaction mixture to reflux and monitor the reduction of the nitro group by TLC.

-

After complete reduction to the diamine, add the desired carboxylic acid or aldehyde (1.0-1.2 eq).

-

Continue to reflux until the cyclization is complete.

-

Cool the reaction mixture, filter to remove the iron salts, and concentrate the filtrate.

-

Purify the resulting benzimidazole derivative by recrystallization or column chromatography.

Application in the Synthesis of Dabigatran Etexilate

A notable example of the application of related benzimidazole precursors is in the synthesis of Dabigatran Etexilate, an oral anticoagulant.[6][7][8][9][10] While the exact commercial synthesis may vary, the core benzimidazole structure is typically formed through the cyclization of an appropriately substituted o-phenylenediamine. The availability of precursors like Ethyl 2-(4-amino-3-nitrophenyl)acetate is crucial for the development of such complex drug molecules.

Conclusion

Ethyl 2-(4-amino-3-nitrophenyl)acetate is a valuable and versatile intermediate in organic synthesis, particularly for the construction of the medicinally important benzimidazole scaffold. This guide has provided a detailed overview of its molecular structure, a plausible synthetic route, and its key applications in drug development. The predicted spectroscopic data and proposed experimental protocols offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. The continued exploration of the chemistry of such precursors will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- Google Patents. (n.d.). US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates.

-

Der Pharma Chemica. (n.d.). An Improved Process For The Synthesis Of Dabigatran And Its Intermediates. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). US9533971B2 - Process for the synthesis of dabigatran and its intermediates.

-

Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. Retrieved January 18, 2026, from [Link]

-

YouTube. (2021, September 3). NMR spectrum of ethyl acetate. Retrieved January 18, 2026, from [Link]

-

PubMed. (2015, December 5). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved January 18, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf. Retrieved January 18, 2026, from [Link]

-

Scribd. (2025, May 20). Ethyl Acetate. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). WO2012070069A2 - A process for preparation of albendazole.

-

World Journal of Pharmaceutical and Life Sciences. (2020, July 22). SYNTHESIS AND ANTHELMINTIC ACTIVITY STUDY OF BENZIMIDAZOLE DERIVATIVES. Retrieved January 18, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved January 18, 2026, from [Link]

-

PubMed Central. (2013, February 12). The Discovery of Dabigatran Etexilate. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Process for preparation of albendazole - Patent US-2013303782-A1. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis and antiparasitic activity of Albendazole and Mebendazole analogues | Request PDF. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved January 18, 2026, from [Link]

-

Amanote Research. (n.d.). (PDF) The Effect of Phenyl Substituents on 13C NMR Shifts. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 18, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl phenylacetate. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025, August 6). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF. Retrieved January 18, 2026, from [Link]

-

Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved January 18, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). Phenylacetate - Optional[13C NMR] - Chemical Shifts. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

-

Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved January 18, 2026, from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 18, 2026, from [Link]

-

BMRB. (n.d.). BMRB entry bmse000481 - Phenyl Acetate. Retrieved January 18, 2026, from [Link]

-

Semantic Scholar. (1998, June 1). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Retrieved January 18, 2026, from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF. Retrieved January 18, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 18, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 18, 2026, from [Link]

-

PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 18, 2026, from [Link]

-

PubMed. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved January 18, 2026, from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The mass spectrometry of nitrate esters and related compounds. Part II. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate.

- Google Patents. (n.d.). EP1910270B1 - Compounds and their salts specific to the ppar receptors and the egf receptors and their use in the medical field.

- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.

Sources

- 1. Ethyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 7. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]

- 8. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

solubility of Ethyl 2-(4-amino-3-nitrophenyl)acetate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-(4-amino-3-nitrophenyl)acetate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of Novel Pharmaceutical Intermediates

In the realm of drug discovery and development, the journey from a promising molecule to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is understanding the physicochemical properties of new chemical entities. Ethyl 2-(4-amino-3-nitrophenyl)acetate, a compound with potential applications as a pharmaceutical intermediate, is one such molecule where a thorough understanding of its behavior in various solvent systems is paramount for its successful application in synthesis, purification, and formulation.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a comprehensive framework for approaching the solubility of novel compounds like Ethyl 2-(4-amino-3-nitrophenyl)acetate. We will delve into the theoretical underpinnings of solubility, provide robust, field-tested experimental protocols for its determination, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies presented are both accurate and reproducible.

Physicochemical Profile of Ethyl 2-(4-amino-3-nitrophenyl)acetate

Table 1: Physicochemical Properties of Ethyl 2-(4-amino-3-nitrophenyl)acetate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₄ | |

| Molecular Weight | 224.21 g/mol | [1] |

| InChI Key | WQXMYFFEVKIQHU-UHFFFAOYSA-N | |

| Purity | 97% (typical) | |

| Computed XLogP3 | 1.2 | [1] |

A Note on Purity: The presence of impurities can significantly impact solubility measurements. It is crucial to use a well-characterized, high-purity sample for any experimental determination.

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide valuable initial estimates of solubility and guide solvent selection. The age-old principle of "like dissolves like" is the cornerstone of these models, which seek to quantify the "likeness" between a solute and a solvent.[2]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful, semi-empirical method for predicting solubility based on the cohesive energy density of a substance.[3][4] The total cohesive energy is divided into three components, each representing a different type of intermolecular interaction:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in one another.[3][4] The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility.

While the HSP for Ethyl 2-(4-amino-3-nitrophenyl)acetate are not published, they can be estimated using group contribution methods or specialized software.[5]

The Jouyban-Acree Model

For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is a widely used and accurate tool.[6][7][8] The model correlates the solubility of a solute in a binary solvent mixture with the solubility in the neat solvents and the composition of the mixture. The general form of the model is:

log(Xm,T) = f_c * log(Xc,T) + f_w * log(Xw,T) + (f_c * f_w / T) * Σ[A_i * (f_c - f_w)^i]

where:

-

Xm,T, Xc,T, and Xw,T are the mole fraction solubilities of the solute in the mixture, neat cosolvent, and water at temperature T, respectively.

-

f_c and f_w are the volume fractions of the cosolvent and water.

-

A_i are the model constants, which are determined by fitting the model to experimental data.

This model is particularly useful in pharmaceutical development for optimizing solvent systems for crystallization and formulation.[9][10]

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but for definitive data, experimental determination is essential. The choice of method often depends on the stage of research, with higher throughput methods being favored in early discovery and more rigorous methods in later development.

The "Gold Standard": Equilibrium Shake-Flask Method

The shake-flask method is widely regarded as the most reliable for determining thermodynamic equilibrium solubility.[11] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Detailed Protocol:

-

Preparation:

-

Add an excess of solid Ethyl 2-(4-amino-3-nitrophenyl)acetate to a series of vials, each containing a known volume of a different organic solvent. "Excess" is confirmed by the presence of undissolved solid at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer. A constant temperature (e.g., 25°C) must be maintained.

-

Agitate the mixtures for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours and should be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

-

Self-Validation Check: The presence of undissolved solid at the end of the equilibration period is a critical self-validating step, ensuring that a saturated solution was achieved.

Diagram: Shake-Flask Method Workflow

Caption: Workflow for the equilibrium shake-flask solubility determination method.

High-Throughput Kinetic Solubility Assay

For early-stage drug discovery, where compound availability is limited and speed is crucial, kinetic solubility assays are often employed.[12][13][14] These methods measure the solubility of a compound after it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. While faster, it's important to note that kinetic solubility can sometimes overestimate the true equilibrium solubility.[11]

Protocol Overview:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Ethyl 2-(4-amino-3-nitrophenyl)acetate in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Precipitation: Add the DMSO solutions to an aqueous buffer in a microplate.

-

Incubation: Shake the microplate for a short period (e.g., 1-2 hours) at a constant temperature.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant after centrifugation or filtration. This is often done using nephelometry (light scattering) to detect precipitate, or by HPLC-UV/MS.

Data Presentation and Interpretation

For clarity and ease of comparison, solubility data should be presented in a tabular format.

Table 2: Hypothetical Solubility Data for Ethyl 2-(4-amino-3-nitrophenyl)acetate at 25°C

| Organic Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |

| Dichloromethane | Halogenated | Experimental Value | Calculated Value |

| Toluene | Aromatic | Experimental Value | Calculated Value |

| Hexane | Nonpolar | Experimental Value | Calculated Value |

This table should be populated with experimentally determined values.

The interpretation of this data will reveal the types of intermolecular forces that govern the solvation of Ethyl 2-(4-amino-3-nitrophenyl)acetate. For instance, high solubility in polar aprotic solvents like acetone and ethyl acetate would suggest that dipolar interactions are significant, while solubility in alcohols would indicate the importance of hydrogen bonding.

Conclusion: A Roadmap for Understanding Solubility

While specific, quantitative solubility data for Ethyl 2-(4-amino-3-nitrophenyl)acetate in a range of organic solvents is not yet widely published, this guide provides a comprehensive roadmap for its determination and prediction. By combining theoretical frameworks like Hansen Solubility Parameters with rigorous experimental methods such as the shake-flask technique, researchers can generate the reliable data needed to advance their work. A systematic and well-documented approach to solubility assessment is not merely an academic exercise; it is a critical component of successful drug development and chemical process optimization.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Hansen Solubility Parameters (HSP). Adscientis. [Link]

- Jouyban, A., & Acree Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Pharmaceutical Development and Technology, 11(3), 399-407.

- Jouyban, A., et al. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431.

-

In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]

-

Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]

-

Data-Driven Point Adjusted Jouyban–Acree–Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Industrial & Engineering Chemistry Research. [Link]

-

Hansen Solubility Parameters. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

PubChem Compound Summary for CID 92134841, Ethyl 2-(2-amino-4-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

- 1. Ethyl 2-(2-amino-4-nitrophenyl)acetate | C10H12N2O4 | CID 92134841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 7. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Ethyl 2-(4-amino-3-nitrophenyl)acetate chemical formula C10H12N2O4

An In-depth Technical Guide to Ethyl 2-(4-amino-3-nitrophenyl)acetate (C₁₀H₁₂N₂O₄) for Advanced Research and Drug Development

Abstract

Ethyl 2-(4-amino-3-nitrophenyl)acetate is a pivotal chemical intermediate, distinguished by its unique trifunctional aromatic core containing amino, nitro, and ethyl acetate moieties. This structure makes it an exceptionally versatile building block in modern organic synthesis and medicinal chemistry. Its strategic importance lies in its capacity to serve as a precursor for a wide array of complex heterocyclic systems, which are often the scaffolds of potent pharmaceutical agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, detailed synthetic and analytical protocols, critical applications in drug discovery, and essential safety and handling procedures. The narrative is grounded in established scientific principles, explaining the causality behind experimental choices to ensure both technical accuracy and practical utility.

Introduction to Ethyl 2-(4-amino-3-nitrophenyl)acetate

Chemical Identity and Significance

Ethyl 2-(4-amino-3-nitrophenyl)acetate, with the chemical formula C₁₀H₁₂N₂O₄, is a substituted nitrophenyl derivative. The molecule's architecture is notable for the ortho- and para-positioning of the nitro and amino groups relative to each other on the benzene ring, with an ethyl acetate group attached at the benzylic position. This specific arrangement of functional groups provides multiple reactive sites, enabling a diverse range of chemical transformations. The electron-withdrawing nitro group, the nucleophilic amino group, and the ester moiety can all be selectively targeted or used in concert to construct complex molecular frameworks.

Nitro compounds are recognized as indispensable building blocks for the synthesis of pharmaceutically relevant molecules in both academic and industrial research.[1][2] The ease with which the nitro group can be transformed into other functional groups, particularly an amino group, makes intermediates like Ethyl 2-(4-amino-3-nitrophenyl)acetate highly valuable in the synthesis of bioactive compounds.[2]

Caption: Chemical structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility tests, reaction setup, and purification strategy selection.

| Property | Value | Source |

| CAS Number | 104126-70-7 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₂N₂O₄ | Chemspace[3] |

| Molecular Weight | 238.24 g/mol | PubChem[4] |

| Appearance | Not specified, typically a solid | - |

| Purity | ≥97% (typical commercial grade) | Sigma-Aldrich |

| Storage Temperature | Ambient Storage | Sigma-Aldrich |

| InChI Key | WQXMYFFEVKIQHU-UHFFFAOYSA-N | Sigma-Aldrich |

Relevance in Medicinal Chemistry and Drug Discovery

The true value of Ethyl 2-(4-amino-3-nitrophenyl)acetate is realized in its application as a versatile scaffold. The presence of ortho-amino and nitro groups is a classic precursor for the formation of benzimidazole rings, a privileged structure in medicinal chemistry found in proton-pump inhibitors, anthelmintics, and anticancer agents. Furthermore, the amino group can be diazotized and substituted, while the nitro group can be reduced to an amine, opening pathways to a different set of derivatives. This dual reactivity allows for the systematic exploration of chemical space around a core structure, a fundamental activity in lead optimization. For instance, related nitrophenyl intermediates are used in the synthesis of drugs like Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[5]

Synthesis and Mechanistic Insights

Overview of Synthetic Strategies

The synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate typically involves a multi-step sequence starting from a readily available substituted aniline or phenylacetic acid derivative. A common and logical approach involves the nitration of a protected para-aminophenylacetate precursor. The choice of protecting group for the amine is critical to prevent undesired side reactions and to direct the nitration to the position ortho to the amine. Acetylation is a common and effective protection strategy.

Caption: General workflow for the synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate.

Detailed Protocol: Synthesis via Nitration of Ethyl 2-(4-acetamidophenyl)acetate

This protocol describes a reliable method for the synthesis of the title compound. It is a self-validating system where the success of each step can be monitored by techniques like TLC, with final product identity confirmed by the analytical methods described in Section 3.

Step 1: Acetylation of Ethyl 2-(4-aminophenyl)acetate

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2-(4-aminophenyl)acetate (1 equiv.) in glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride (1.1 equiv.) to the solution at room temperature.

-

Reaction: Stir the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-cold water. The protected product, Ethyl 2-(4-acetamidophenyl)acetate, will precipitate. Collect the solid by vacuum filtration, wash with cold water until neutral, and dry under vacuum.

Step 2: Nitration of Ethyl 2-(4-acetamidophenyl)acetate

-

Setup: To a three-necked flask fitted with a dropping funnel and a thermometer, add concentrated sulfuric acid and cool to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add the dried Ethyl 2-(4-acetamidophenyl)acetate from Step 1 in portions, ensuring the temperature does not exceed 5°C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equiv.) to concentrated sulfuric acid in a separate flask, keeping it cold.

-

Reaction: Add the cold nitrating mixture dropwise to the reaction flask, maintaining the internal temperature between 0-5°C. After the addition is complete, stir for an additional 1-2 hours at this temperature.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate as a yellowish solid. Filter, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis (Deprotection) of the Acetyl Group

-

Setup: Suspend the crude Ethyl 2-(4-acetamido-3-nitrophenyl)acetate from Step 2 in a mixture of ethanol and water.

-

Reagent Addition: Add concentrated hydrochloric acid (or a base like sodium hydroxide) and heat the mixture to reflux. A similar hydrolysis is described for a related compound.[6]

-

Reaction: Monitor the reaction by TLC. Reflux for 4-6 hours or until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. If using acid, neutralize carefully with a base (e.g., NaHCO₃ solution) until the pH is ~7-8. The product will precipitate.

-

Purification: Collect the crude product by filtration. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure Ethyl 2-(4-amino-3-nitrophenyl)acetate.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

3.1.1. ¹H & ¹³C NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR (Expected Signals): The spectrum should display distinct signals corresponding to the different types of protons.

-

Aromatic Protons: Three signals in the aromatic region (approx. 6.8-8.0 ppm), showing characteristic splitting patterns (doublets and double-doublets) due to their coupling.

-

Amino Protons (NH₂): A broad singlet (approx. 4.5-5.5 ppm), which may exchange with D₂O.

-

Methylene Protons (CH₂): A singlet for the benzylic CH₂ (approx. 3.6 ppm) and a quartet for the ethyl ester CH₂ (approx. 4.2 ppm).

-

Methyl Protons (CH₃): A triplet for the ethyl ester CH₃ (approx. 1.3 ppm).

-

-

¹³C NMR (Expected Signals): The spectrum will show 10 distinct carbon signals, including signals for the ester carbonyl (~170 ppm), the six unique aromatic carbons, the benzylic carbon, and the two carbons of the ethyl group.

3.1.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amino) | 3300-3500 (two bands, sharp) |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 |

| C=O Stretch (Ester) | 1720-1740 (strong) |

| N=O Stretch (Nitro) | 1500-1550 and 1300-1360 (two strong bands) |

| C-O Stretch (Ester) | 1000-1300 |

3.1.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ should be observed at m/z 239.08.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is typically effective.[7] Purity is determined by integrating the peak area of the product relative to the total peak area at a suitable UV wavelength (e.g., 254 nm).

Applications in Drug Development and Organic Synthesis

Role as a Key Building Block for Heterocyclic Compounds

The primary application of Ethyl 2-(4-amino-3-nitrophenyl)acetate is as an intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.[8] The vicinal amino and nitro groups are ideal for constructing fused ring systems. For example, reductive cyclization (reducing the nitro group and cyclizing with the adjacent amine and the side chain) can lead to various heterocyclic scaffolds.

Caption: Role as a building block for heterocyclic synthesis.

Case Study: Synthesis of Thiophene Derivatives

Although not a direct application of the title compound, the synthesis of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate demonstrates the utility of related nitrophenyl structures in building complex, medicinally relevant heterocycles like thiophenes.[5][9] Thiophene derivatives are known for a wide range of biological activities and are present in numerous FDA-approved drugs. This highlights the potential of using Ethyl 2-(4-amino-3-nitrophenyl)acetate in similar multi-component reactions to generate novel chemical entities for screening in drug discovery programs.

Safety, Handling, and Storage

Hazard Identification and Personal Protective Equipment (PPE)

As with any laboratory chemical, proper safety precautions are essential.

-

Hazards: The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[10]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. Wear suitable protective clothing to prevent skin contact.[10]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, wear a suitable respirator.[10]

-

First-Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The recommended storage temperature is ambient.

-

Incompatible Materials: Keep away from strong oxidizing agents.[11]

-

Stability: The product is stable under normal handling and storage conditions.[10]

Conclusion and Future Outlook

Ethyl 2-(4-amino-3-nitrophenyl)acetate is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity and strategic placement of functional groups provide a reliable entry point into vast libraries of complex molecules. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and safe handling. As the demand for novel therapeutics with complex scaffolds continues to grow, the importance of versatile building blocks like Ethyl 2-(4-amino-3-nitrophenyl)acetate will undoubtedly increase, paving the way for future discoveries in drug development.

References

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem-space.com [chem-space.com]

- 4. Ethyl 2-amino-3-(4-nitrophenyl)propanoate | C11H14N2O4 | CID 3478291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | 174072-89-0 [chemicalbook.com]

- 6. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Review on Medicinally Important Heterocyclic Compounds [ouci.dntb.gov.ua]

- 9. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Ethyl 2-(4-amino-3-nitrophenyl)acetate (CAS: 104126-70-7)

Prepared by: Gemini, Senior Application Scientist

Abstract: Ethyl 2-(4-amino-3-nitrophenyl)acetate is a substituted phenylacetate derivative featuring a unique arrangement of functional groups—an amine, a nitro group, and an ethyl ester—that make it a valuable and versatile intermediate in synthetic organic chemistry. Its utility is particularly pronounced in the construction of heterocyclic scaffolds, which are foundational in medicinal chemistry and drug development. This guide provides an in-depth examination of the compound's chemical properties, a validated synthesis protocol, comprehensive analytical characterization methods, and an exploration of its reactivity and synthetic potential. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

Ethyl 2-(4-amino-3-nitrophenyl)acetate is a stable, solid organic compound under ambient conditions.[1] Its structural identity and key physicochemical properties are summarized below. Understanding these parameters is the first step in designing synthetic routes and handling the material appropriately in a laboratory setting.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 2-(4-amino-3-nitrophenyl)acetate | --- |

| CAS Number | 104126-70-7 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | [2] |

| InChI Key | WQXMYFFEVKIQHU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)CC1=CC(=C(C=C1)N)[O-] | --- |

| Purity | Typically ≥97% | [1] |

| Appearance | (Predicted) Yellow to brown solid | --- |

| Storage Temperature | Ambient |[1] |

Synthesis and Purification

The synthesis of ethyl 2-(4-amino-3-nitrophenyl)acetate is most logically achieved via the regioselective nitration of a commercially available precursor, ethyl 2-(4-aminophenyl)acetate. The existing amino group is a strongly activating, ortho, para-director. As the para position is blocked, nitration is directed to the ortho positions. Steric hindrance from the adjacent acetate side chain favors nitration at the 3-position over the 5-position.

Synthetic Rationale and Workflow

The chosen synthetic pathway leverages a standard electrophilic aromatic substitution reaction. Controlling the reaction temperature is paramount. Low temperatures (-10°C to 0°C) are essential to prevent di-nitration and minimize oxidative side reactions that can degrade the amino functionality. The use of sulfuric acid as a solvent and catalyst ensures the formation of the nitronium ion (NO₂⁺) from nitric acid, the active electrophile. The subsequent work-up is designed to neutralize the strong acid and isolate the product efficiently.

Caption: High-level workflow for the synthesis of ethyl 2-(4-amino-3-nitrophenyl)acetate.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by trained personnel with appropriate safety measures.

Reagents and Equipment:

-

Ethyl 2-(4-aminophenyl)acetate (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Sodium Hydroxide (NaOH) pellets

-

Ethyl Acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Deionized Water, Ice

-

Silica Gel (230-400 mesh)

-

Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and thermometer

-

Cooling bath (ice/salt or cryocooler)

Procedure:

-

Reaction Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath and cool to -10°C.

-

Precursor Dissolution: Carefully add concentrated H₂SO₄ (100 mL) to the flask. Once the acid has cooled to -10°C, slowly add ethyl 2-(4-aminophenyl)acetate (10.0 g, 55.8 mmol) in portions, ensuring the temperature does not exceed -5°C. Stir until a clear solution is obtained.

-

Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated HNO₃ (4.2 mL, 61.4 mmol, 1.1 eq) to concentrated H₂SO₄ (10 mL).

-

Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of the starting material over 60-90 minutes. Causality: A slow addition rate is critical to maintain thermal control and prevent runaway reactions or the formation of undesired byproducts. The internal temperature must be maintained between -10°C and -5°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, stir the mixture at -5°C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:EtOAc mobile phase. The product spot should be visible under UV light and will have a lower Rf than the starting material.

-

Quenching and Neutralization: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (500 g). This will precipitate the crude product. Cautiously neutralize the acidic slurry by slowly adding a pre-chilled 10 M NaOH solution until the pH reaches 7-8. Rationale: This step neutralizes the excess sulfuric acid and deprotonates the amine, making the product extractable into an organic solvent.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Purify the solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

-

Isolation: Combine the product-containing fractions and evaporate the solvent to yield ethyl 2-(4-amino-3-nitrophenyl)acetate as a yellow-orange solid. Dry under high vacuum.

Spectroscopic and Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis. While specific experimental spectra for this exact molecule are not widely published, its spectral characteristics can be reliably predicted based on its functional groups and data from closely related analogs like ethyl 2-(4-nitrophenyl)acetate.[3][4][5]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z | Rationale / Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J=2.2 Hz, 1H), 7.15 (dd, J=8.6, 2.2 Hz, 1H), 6.80 (d, J=8.6 Hz, 1H), 5.90 (br s, 2H), 4.15 (q, J=7.1 Hz, 2H), 3.55 (s, 2H), 1.25 (t, J=7.1 Hz, 3H) | Aromatic protons (H-2, H-5, H-6), -NH₂ protons, -OCH₂CH₃, benzylic -CH₂-, -OCH₂CH₃ |

| ¹³C NMR (100 MHz, CDCl₃) | δ 171.0, 145.0, 134.0, 131.0, 126.0, 120.0, 118.0, 61.5, 40.0, 14.1 | C=O (ester), C-NH₂, C-NO₂, C-5, C-2, C-1, C-6, -OCH₂CH₃, benzylic -CH₂-, -OCH₂CH₃ |

| FT-IR (ATR) | 3480-3350 cm⁻¹ (doublet), 3080 cm⁻¹, 2980 cm⁻¹, 1730 cm⁻¹, 1530 & 1340 cm⁻¹ (strong), 1250 cm⁻¹ | N-H stretch (amine), Aromatic C-H stretch, Aliphatic C-H stretch, C=O stretch (ester), Asymmetric & Symmetric N-O stretch (nitro), C-O stretch (ester) |

| Mass Spec (EI) | m/z 224 (M⁺), 179 ([M-OEt]⁺), 151, 134, 106 | Molecular ion, Loss of ethoxy, Subsequent fragmentations |

Protocol for Analytical Purity and Identity Verification

This protocol describes a standard LC-MS method suitable for confirming the molecular weight and assessing the purity of the final compound.

Caption: Major reaction pathways for ethyl 2-(4-amino-3-nitrophenyl)acetate.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂, Fe/HCl). [6]The resulting ethyl 2-(3,4-diaminophenyl)acetate is a key precursor for forming benzimidazoles, quinoxalines, and other fused heterocyclic systems through condensation with aldehydes, carboxylic acids, or their derivatives. This pathway is of high interest in drug discovery.

-

Reactions of the Amino Group: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F) via Sandmeyer or related reactions.

-

Hydrolysis of the Ester: The ethyl ester can be saponified under basic conditions (e.g., LiOH, NaOH) or hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, (4-amino-3-nitrophenyl)acetic acid. This adds another handle for further modification, such as amide bond formation.

Safety and Handling

As a research chemical, ethyl 2-(4-amino-3-nitrophenyl)acetate must be handled with appropriate care.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [1]* Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. [7][8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7]Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [1][9]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations. [10]

References

-

PubChem. Ethyl 2-amino-3-(4-nitrophenyl)propanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-(2-amino-4-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of Ethyl 4-amino-3-nitro-phenoxy-acetate. [Link]

-

Global Substance Registration System (GSRS). ETHYL (4-NITROPHENYL)ACETATE. [Link]

-

Xiao, W. et al. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

NIST WebBook. Ethyl-4-nitrophenylacetate. [Link]

-

PubChem. Ethyl 4-nitrophenylacetate. National Center for Biotechnology Information. [Link]

Sources

- 1. ETHYL 2-(4-AMINO-3-NITROPHENYL)ACETATE | 104126-70-7 [sigmaaldrich.com]

- 2. Ethyl 2-(2-amino-4-nitrophenyl)acetate | C10H12N2O4 | CID 92134841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Ethyl-4-nitrophenylacetate [webbook.nist.gov]

- 5. Ethyl 4-nitrophenylacetate | C10H11NO4 | CID 79517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]